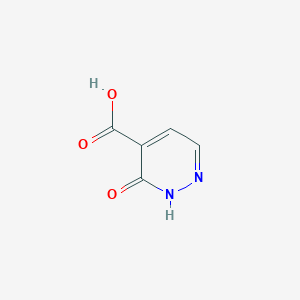

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-2-6-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNSKHLQNCKBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491710 | |

| Record name | 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54404-06-7 | |

| Record name | 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: A Core Scaffold in Modern Medicinal Chemistry

Abstract

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone pharmacophore in drug discovery.[1][2] Among its numerous derivatives, 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid stands out as a particularly versatile scaffold. Its unique combination of a reactive carboxylic acid handle and a tunable pyridazinone core allows for extensive structural diversification, leading to compounds with a wide array of pharmacological activities. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and critical applications, offering field-proven insights for researchers in medicinal chemistry and drug development.

Core Physicochemical and Structural Properties

This compound (IUPAC Name: 6-oxo-1H-pyridazine-5-carboxylic acid) is a solid, crystalline compound whose structure offers multiple points for chemical modification.[3] Its properties are fundamental to its role as a synthetic building block.

Key Property Data

The essential physicochemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | 6-oxo-1H-pyridazine-5-carboxylic acid | PubChem[3] |

| CAS Number | 54404-06-7 | PubChem[3] |

| Molecular Formula | C₅H₄N₂O₃ | PubChem[3] |

| Molecular Weight | 140.10 g/mol | PubChem[3][4] |

| Monoisotopic Mass | 140.02219199 Da | PubChem[3] |

| SMILES | C1=C(C(=O)NN=C1)C(=O)O | PubChem[3][4] |

| InChIKey | AZNSKHLQNCKBHC-UHFFFAOYSA-N | PubChem[3] |

| XlogP (Predicted) | -0.4 | PubChem[3] |

| GHS Hazard Codes | H302, H315, H319, H335 | PubChem[3] |

Structural and Tautomeric Considerations

A critical feature of the pyridazin-3(2H)-one ring is its ability to exist in lactam-lactim tautomeric forms. This equilibrium influences its reactivity, particularly at the N2 and O3 positions. The lactam form is generally predominant, but the lactim form can be accessed under specific reaction conditions, enabling reactions like O-alkylation.

Caption: Lactam-lactim tautomerism of the pyridazinone ring.

Note: A placeholder image is used for the lactim form as a direct image was not available. The structure features an -OH group at position 3 and a double bond between N2 and C3.

Synthesis and Purification

The synthesis of the 3-oxo-2,3-dihydropyridazine core is typically achieved through a robust and well-established condensation reaction. The general strategy involves the reaction of a γ-ketoacid or a related dicarbonyl equivalent with hydrazine.

General Synthetic Pathway

The most common approach involves the cyclocondensation of diethyl 2-formylmalonate (or a similar precursor) with hydrazine hydrate. This reaction efficiently constructs the heterocyclic ring in good yields.

Caption: General synthetic route to the target compound.

Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

This protocol describes the formation of the ethyl ester, a common precursor which is then hydrolyzed to the final carboxylic acid.

-

Reaction Setup: To a solution of diethyl 2-formylmalonate (1 equivalent) in absolute ethanol (10 mL/mmol), add hydrazine monohydrate (1.1 equivalents) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting precipitate is the crude ethyl ester.

-

Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.

Protocol: Saponification to the Carboxylic Acid

-

Hydrolysis: Suspend the ethyl ester intermediate (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (3-4 equivalents).

-

Heating: Heat the mixture to 80-90 °C and stir for 2-3 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

Isolation: The white precipitate of this compound is collected by filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.

Chemical Reactivity and Derivatization

The utility of this scaffold stems from its two primary reactive sites: the carboxylic acid group and the pyridazinone ring, particularly the N2-position. This dual reactivity allows for the systematic exploration of chemical space to optimize biological activity.[1][2]

Caption: Key reactive sites and common derivatization pathways.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a versatile handle for introducing a wide range of functional groups, most commonly through amide bond formation.

-

Amidation: This is the most prevalent modification in drug discovery programs. Standard peptide coupling reagents like HATU, HOBt/EDC, or converting the acid to an acid chloride followed by reaction with an amine, are highly effective.[5][6] This allows for the introduction of diverse side chains to probe structure-activity relationships (SAR).

-

Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) can be used to generate ester derivatives, which can serve as prodrugs or synthetic intermediates.

Reactions at the Pyridazinone Ring

The N2 position of the pyridazinone ring is a nucleophilic site that can be readily functionalized.

-

N-Alkylation/Arylation: In the presence of a suitable base (e.g., K₂CO₃, NaH), the N-H proton can be removed, and the resulting anion can react with various electrophiles like alkyl halides or aryl halides (in the case of SₙAr reactions) to yield N-substituted derivatives.[5] This modification is crucial for modulating properties like solubility, cell permeability, and target engagement.

Applications in Medicinal Chemistry and Drug Development

The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[2] Its structural rigidity and capacity for multiple hydrogen bonding interactions make it an ideal platform for designing potent and selective enzyme inhibitors and receptor modulators.

A Versatile Pharmacophore

Derivatives have been successfully developed as inhibitors for a range of therapeutic targets:

-

ITK Inhibitors: Novel derivatives have been designed as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), showing potential for application in treating T-cell leukemia.[1][2]

-

Xanthine Oxidase (XO) Inhibitors: By modifying the C6 and C4 positions, potent XO inhibitors have been synthesized for the potential treatment of gout and hyperuricemia.[7]

-

Cannabinoid Receptor (CB2) Modulators: N-substituted pyridazinones have yielded high-affinity inverse agonists for the CB2 receptor, which is a target for inflammatory and neuropathic pain conditions.[5]

-

Aryl Hydrocarbon Receptor (AHR) Inhibitors: The scaffold is present in compounds designed to inhibit the AHR signaling pathway, which has implications for cancer treatment and modulating immune responses.[6]

-

Anti-inflammatory Agents: The parent compound itself has been noted for potential anti-inflammatory properties, possibly through the inhibition of prostaglandin and nitric oxide production.[4]

Role as a Carboxylic Acid Bioisostere

In drug design, the carboxylic acid group is often responsible for target binding but can lead to poor pharmacokinetic properties like low membrane permeability.[8] The pyridazinone ring system can act as a bioisostere—a group with similar physical or chemical properties that imparts similar biological effects. By incorporating the core scaffold, medicinal chemists can maintain crucial binding interactions while improving the overall drug-like properties of the molecule.[9]

Spectroscopic Characterization Profile

While a full dataset for the parent acid is not publicly available, a characteristic profile can be predicted based on its structure and published data for its derivatives.[5]

-

¹H NMR: Expect signals for the two coupled protons on the pyridazine ring (C5-H and C6-H), a broad singlet for the N-H proton (typically downfield), and a very broad singlet for the carboxylic acid O-H proton (often >10 ppm and may exchange with D₂O).

-

¹³C NMR: Key signals would include two carbonyl carbons (one for the acid and one for the pyridazinone amide), and four sp² carbons corresponding to the heterocyclic ring.

-

IR Spectroscopy: Look for characteristic strong C=O stretching bands (around 1650-1720 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and an N-H stretching band (around 3200-3400 cm⁻¹).

-

Mass Spectrometry: The monoisotopic mass is 140.022 Da.[3] In electrospray ionization (ESI), one would expect to observe the [M+H]⁺ ion at m/z 141.029 and the [M-H]⁻ ion at m/z 139.015.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a powerful and enabling tool in the arsenal of the medicinal chemist. Its straightforward synthesis, predictable reactivity at key functionalization points, and the proven success of its derivatives against a host of biological targets underscore its importance. As the demand for novel therapeutics continues to grow, this scaffold is poised to remain a central building block in the design and development of the next generation of medicines.

References

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 3. This compound | C5H4N2O3 | CID 12338786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 54404-06-7 | ECA40406 [biosynth.com]

- 5. iris.uniss.it [iris.uniss.it]

- 6. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 7. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C5H4N2O3) [pubchemlite.lcsb.uni.lu]

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, a key intermediate for the development of novel therapeutics. We will delve into the mechanistic underpinnings of the core cyclocondensation reaction, provide detailed, field-proven experimental protocols, and offer insights into troubleshooting and optimization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a robust understanding of pyridazinone synthesis.

Foundational Principles: The Chemistry of Pyridazinone Synthesis

The synthesis of the 3(2H)-pyridazinone ring system is most classically and efficiently achieved through the cyclocondensation of a 1,4-dicarbonyl compound, or a functional equivalent like a γ-ketoacid, with hydrazine or its derivatives.[4][5][6] This reaction is a powerful and versatile method for constructing the heterocyclic core.

The Core Mechanism: From γ-Ketoacid to Heterocycle

The predominant pathway involves the reaction of a γ-ketoacid with hydrazine hydrate. The mechanism proceeds through two key stages:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl of the γ-ketoacid. This is the more electrophilic carbonyl center compared to the carboxylic acid. This step forms a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This is followed by the elimination of a water molecule (dehydration) to yield the stable, six-membered pyridazinone ring.

The overall reaction is a dehydration-condensation process, often driven to completion by heating in a suitable protic solvent, which facilitates the necessary proton transfers.

dot

Caption: Figure 1: Core Reaction Mechanism

Strategic Synthesis Pathways

While the direct cyclization of a suitable γ-ketoacid is the most common route, the preparation of this key precursor is a critical consideration. One of the most reliable methods for generating γ-ketoacids is the Friedel-Crafts acylation.

Pathway A: Friedel-Crafts Acylation followed by Cyclocondensation

This two-step approach offers versatility, allowing for the synthesis of various aryl-substituted pyridazinones. For the parent compound, this involves:

-

Step 1: Friedel-Crafts Acylation. An aromatic hydrocarbon (like benzene) reacts with a cyclic anhydride (such as succinic anhydride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce a β-aroylpropionic acid (a type of γ-ketoacid).[3][7]

-

Step 2: Cyclization. The resulting γ-ketoacid is then reacted with hydrazine hydrate, usually in a solvent like ethanol, to yield the final pyridazinone product.[3][7]

dot

Caption: Figure 2: Two-Step Synthesis Strategy

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction progression and product purity.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclization of a commercially available or previously synthesized γ-ketoacid.

Materials:

-

β-Benzoylpropionic acid (1 eq.)

-

Hydrazine hydrate (80% solution, 1.5 eq.)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (optional, catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid in a suitable volume of ethanol (approx. 10-15 mL per gram of ketoacid).

-

To this solution, add hydrazine hydrate dropwise with stirring. A slight exotherm may be observed.

-

Add a few drops of glacial acetic acid to catalyze the reaction (optional, but can improve reaction time).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system like Toluene:Ethyl acetate:Formic acid (5:4:1).[7] The disappearance of the starting ketoacid spot indicates completion.

-

After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

Protocol 2: Synthesis of a Phenyl-Substituted Fused-Ring Pyridazine

This method demonstrates the versatility of using different dicarbonyl precursors.[8]

Materials:

-

Phenyl-fulvene (1,2-dibenzoylcyclopentadiene) (1 eq.)

-

Hydrazine hydrate (excess)

-

Methanol (as solvent)

-

Dichloromethane (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

Combine phenyl-fulvene with methanol in a round-bottom flask.[8]

-

Add an excess of hydrazine hydrate and stir the solution at room temperature for 24 hours.[8]

-

Add water to the reaction mixture, which should cause the crude product to precipitate.[8]

-

Perform a liquid-liquid extraction using dichloromethane (3 portions).[8]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[8]

-

Filter the solution to remove the drying agent and remove the solvent in vacuo to yield the crude product.[8][9]

Data Presentation & Physicochemical Properties

A clear understanding of the target compound's properties is essential for characterization and downstream applications.

| Property | Value | Source |

| IUPAC Name | 6-oxo-1H-pyridazine-5-carboxylic acid | PubChem[10] |

| Molecular Formula | C₅H₄N₂O₃ | PubChem[10] |

| Molecular Weight | 140.10 g/mol | PubChem[10] |

| CAS Number | 54404-06-7 | PubChem[10] |

| Appearance | Solid (predicted) | |

| XLogP3-AA | -0.4 | PubChem[10] |

Table 1: Physicochemical Properties of this compound.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. A systematic approach is key to overcoming them.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Impure starting materials. 2. Incomplete reaction (insufficient time/temp). 3. Unfavorable pH. | 1. Recrystallize or purify starting γ-ketoacid. 2. Monitor via TLC to ensure completion; extend reflux time if needed. 3. Add a catalytic amount of acetic acid to facilitate dehydration.[9] 4. Use a Dean-Stark apparatus to remove water and drive the equilibrium forward.[9] |

| Multiple Spots on TLC | 1. Formation of stable hydrazone intermediate. 2. Side reactions from impurities. | 1. Ensure sufficient heating/time for the intramolecular cyclization step. 2. Purify starting materials. Perform column chromatography on the crude product. |

| N-N Bond Cleavage | Harsh reaction conditions (very high temp, strong redox agents). | Adhere to recommended reaction temperatures. Avoid incompatible reagents.[9] |

dot

Caption: Figure 3: Troubleshooting Workflow

Conclusion

The synthesis of this compound and its derivatives is a well-established yet nuanced process, hinging on the fundamental cyclocondensation reaction between a γ-dicarbonyl precursor and hydrazine. The two-step strategy involving Friedel-Crafts acylation provides a reliable and versatile route to the necessary γ-ketoacid intermediates. By understanding the core mechanism, adhering to validated protocols, and employing systematic troubleshooting, researchers can efficiently synthesize this valuable heterocyclic scaffold. The modularity of this synthesis allows for extensive derivatization, paving the way for the exploration of new chemical space in the pursuit of novel and effective therapeutic agents.[2]

References

- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. iglobaljournal.com [iglobaljournal.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C5H4N2O3 | CID 12338786 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: Synthesis, Properties, and Therapeutic Applications

This guide provides a comprehensive technical overview of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its precise chemical identity, explore a robust synthetic pathway, and critically evaluate its multifaceted roles in drug development, drawing upon established scientific literature to provide a resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

The nomenclature of heterocyclic compounds can often present ambiguity. The molecule is commonly referred to as this compound; however, its formal IUPAC name is 6-oxo-1H-pyridazine-5-carboxylic acid [1]. This nomenclature more accurately reflects the prioritization of the pyridazine ring system. For clarity and consistency with prevalent usage in scientific literature, we will utilize the common name throughout this guide.

The compound's structure is characterized by a dihydropyridazinone core, which is a six-membered ring containing two adjacent nitrogen atoms, with a ketone group at the 3-position and a carboxylic acid substituent at the 4-position. This arrangement of functional groups imparts a unique electronic and steric profile, rendering it a versatile scaffold for medicinal chemistry.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | [1][2] |

| Molecular Weight | 140.10 g/mol | [1][2] |

| IUPAC Name | 6-oxo-1H-pyridazine-5-carboxylic acid | [1] |

| CAS Number | 54404-06-7 | [1] |

| Appearance | Solid | [3] |

| XLogP3 | -0.4 | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, with a particularly efficient process outlined in a patented method that ensures scalability and high purity[3]. This process involves a three-step sequence starting from dimethyl 2-methylenebutanedioate.

Synthetic Workflow

References

An In-Depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 54404-06-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core as a Privileged Scaffold in Medicinal Chemistry

The pyridazinone ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, synthetic versatility, and ability to form key interactions with biological targets have established it as a "privileged scaffold." This core is present in several clinically approved drugs, demonstrating its broad therapeutic utility.[1] Derivatives of the 3-oxo-2,3-dihydropyridazine structure, in particular, have garnered significant attention for their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2]

This technical guide focuses on a fundamental building block of this chemical class: 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 54404-06-7) . We will provide an in-depth exploration of its physicochemical characteristics, synthesis, reactivity, and its burgeoning role as a foundational element in the design of novel therapeutics.

Physicochemical and Structural Characterization

This compound is a solid, crystalline compound that serves as a crucial intermediate in organic synthesis.[3] Its identity is defined by the CAS registry number 54404-06-7. The molecule features a dihydropyridazinone ring substituted with a carboxylic acid group at the 4-position, a key functional group that allows for a wide range of chemical modifications.

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 54404-06-7 | [4] |

| Molecular Formula | C₅H₄N₂O₃ | [4] |

| Molecular Weight | 140.10 g/mol | [4] |

| IUPAC Name | 6-oxo-1H-pyridazine-5-carboxylic acid | [4] |

| Melting Point | 196-197 °C | [3] |

| Appearance | Solid | [3] |

| SMILES | C1=C(C(=O)NN=C1)C(=O)O | [4] |

| InChIKey | AZNSKHLQNCKBHC-UHFFFAOYSA-N | [4] |

Computed Molecular Descriptors

Computational analysis provides further insight into the molecule's behavior in biological and chemical systems.

| Descriptor | Value | Source(s) |

| XLogP3 | -0.4 | [3][4] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 78.8 Ų | [4] |

| Molecular Complexity | 241 | [3][4] |

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions.

Caption: 2D structure of the title compound.

Synthesis and Reactivity

Proposed Synthetic Workflow

A plausible and widely adopted method involves the reaction of diethyl 2-formylsuccinate (or a related precursor) with hydrazine hydrate. The causality behind this choice is the high reactivity of the hydrazine nucleophile with the two carbonyl groups of the precursor, leading to a spontaneous cyclization to form the stable heterocyclic ring.

Caption: Proposed synthetic workflow for the title compound.

General Experimental Protocol (Illustrative)

This protocol is a representative example based on established chemical principles for pyridazinone synthesis.[6]

-

Cyclocondensation: To a solution of diethyl 2-formylsuccinate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its suitable boiling point for reflux.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aromatization: Cool the reaction mixture and slowly add a solution of bromine (1.0 eq) in acetic acid. This step is a classic method for dehydrogenating the dihydropyridazine ring to its more stable aromatic form.

-

Isolation of Ester: After stirring, quench the reaction with a sodium thiosulfate solution to remove excess bromine. Concentrate the mixture under reduced pressure and extract the ester intermediate with a suitable organic solvent like ethyl acetate.

-

Saponification: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH). Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylate salt.

-

Acidification and Precipitation: Cool the solution to 0-5 °C and carefully acidify with concentrated HCl until the pH is approximately 2-3. The acidic condition protonates the carboxylate, causing the final product to precipitate out of the aqueous solution due to its lower solubility.

-

Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity

The reactivity of this compound is dominated by its two key functional groups:

-

Carboxylic Acid: This group can be readily converted into a variety of other functionalities such as esters, amides, and acid chlorides. Amide coupling, in particular, is a frequently used reaction to append diverse side chains, which is critical for structure-activity relationship (SAR) studies in drug discovery.[7]

-

Pyridazinone Ring: The N-H proton on the ring can be substituted, typically via alkylation or arylation reactions.[8] Furthermore, the ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a halogen is introduced onto the carbon backbone, allowing for the installation of various aryl or heteroaryl groups.[1]

Biological Significance and Therapeutic Potential

The true value of this compound lies in its role as a versatile scaffold for constructing biologically active molecules. Its derivatives have been investigated for a multitude of therapeutic applications.

Caption: Therapeutic targets of the pyridazinone scaffold.

-

Xanthine Oxidase (XO) Inhibition: Derivatives have been designed and synthesized as potent inhibitors of xanthine oxidase, an enzyme critical in purine metabolism.[9] By blocking this enzyme, these compounds can reduce the production of uric acid, offering a therapeutic strategy for conditions like gout.

-

ITK Inhibition: The scaffold has been explored for the development of selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key signaling molecule in T-cells.[1] Such inhibitors have potential applications in treating T-cell leukemias and various autoimmune and allergic diseases.

-

AHR Inhibition: Certain 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides act as inhibitors of the Aryl Hydrocarbon Receptor (AHR).[7] The AHR pathway is implicated in cancer and immune dysregulation, making these compounds interesting candidates for oncology.

-

Cannabinoid Receptor Modulation: Novel carboxamide derivatives have been identified as potent and selective inverse agonists for the Cannabinoid Receptor 2 (CB2R).[10] Given the role of CB2R in modulating inflammation and pain, these molecules represent a promising avenue for developing non-psychoactive therapeutics.

Analytical Methodologies

The characterization and quality control of this compound and its derivatives rely on standard analytical techniques. The identity and purity are typically ascertained through a combination of chromatographic and spectroscopic methods.[6][8]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity and quantifying the compound.[11]

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 silica column) and a liquid mobile phase.

-

Typical Protocol Outline:

-

Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its hydrophobicity, which effectively retains moderately polar organic molecules.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid. The acid is added to ensure the carboxylic acid group remains protonated, leading to sharper, more symmetrical peaks.

-

Detection: UV detector set to a wavelength where the pyridazinone chromophore absorbs strongly (typically determined by a UV scan).

-

Quantification: Purity is determined by the area percentage of the main peak relative to all peaks in the chromatogram.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

Expected ¹H NMR Features: Signals corresponding to the two protons on the pyridazinone ring, the N-H proton (which may be broad and exchangeable with D₂O), and the carboxylic acid proton (typically a broad singlet at high chemical shift, >10 ppm).

-

Expected ¹³C NMR Features: Resonances for the carbonyl carbons (C=O) of the pyridazinone and the carboxylic acid, as well as the sp² hybridized carbons of the heterocyclic ring.

-

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula. Electrospray ionization (ESI) is a common technique, which would be expected to show a prominent ion for [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.[6]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, N-H stretching, and strong C=O stretching vibrations for both the amide (in the ring) and the carboxylic acid.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion and Future Outlook

This compound (CAS 54404-06-7) is far more than a simple chemical intermediate; it is a gateway to a rich and diverse field of medicinal chemistry. Its robust synthesis, versatile reactivity, and the proven therapeutic success of the pyridazinone scaffold make it a molecule of high strategic importance for drug discovery programs. The continued exploration of derivatives built from this core is poised to yield novel candidates for treating a wide spectrum of human diseases, from metabolic disorders and cancer to inflammatory conditions. As our understanding of complex biological pathways deepens, the utility of such "privileged" building blocks will only continue to grow, enabling the rational design of the next generation of targeted medicines.

References

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H4N2O3) [pubchemlite.lcsb.uni.lu]

- 3. jocpr.com [jocpr.com]

- 4. This compound | C5H4N2O3 | CID 12338786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iglobaljournal.com [iglobaljournal.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 8. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.uniss.it [iris.uniss.it]

- 11. researchgate.net [researchgate.net]

The Pyridazinone Core: A Privileged Scaffold in Drug Discovery — A Technical Guide to the Biological Activity of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid and Its Derivatives

This technical guide provides an in-depth exploration of the biological activities associated with the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold. Pyridazine and its derivatives, particularly pyridazinones, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural diversity and broad pharmacological profiles.[1] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and therapeutic potential of this versatile chemical entity. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

The Architectural Advantage of the Pyridazinone Nucleus

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in several clinically approved drugs.[2] Its unique electronic properties and ability to act as a scaffold for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. The this compound core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects.

Anti-inflammatory and Immunomodulatory Potential

Derivatives of the pyridazinone scaffold have demonstrated significant anti-inflammatory and immunomodulatory activities, targeting key pathways in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

A notable mechanism of action for pyridazinone derivatives is the inhibition of the NF-κB (nuclear factor-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By suppressing NF-κB activation, these compounds can effectively reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[4] Furthermore, certain pyridazinone derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4][5]

Modulation of Immune Cell Kinases

Recent research has focused on designing 3-oxo-2,3-dihydropyridazine derivatives as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK).[2][6][7] ITK plays a critical role in T-cell signaling and differentiation, particularly in the context of Th2-mediated immune responses.[2] Dysregulation of ITK activity is implicated in various autoimmune and allergic diseases. The development of selective ITK inhibitors based on the pyridazinone scaffold holds promise for the treatment of these conditions, as well as T-cell malignancies.[6][7][8]

Below is a diagram illustrating the targeted inhibition of the ITK signaling pathway by 3-oxo-2,3-dihydropyridazine derivatives.

Caption: Inhibition of the ITK signaling pathway by pyridazinone derivatives.

Anticancer Activity: A Multi-pronged Approach

The versatility of the this compound scaffold has been leveraged to develop novel anticancer agents with diverse mechanisms of action.

Kinase Inhibition in Hematological Malignancies

As previously mentioned, the development of ITK inhibitors has significant implications for T-cell leukemia.[6][7] By selectively targeting ITK, these compounds can induce cytotoxicity in ITK-expressing cancer cell lines while sparing healthy cells, leading to a favorable therapeutic index.[6][7]

Aryl Hydrocarbon Receptor (AHR) Inhibition

Derivatives of 3-oxo-2,3-dihydropyridazine-4-carboxamide have been designed as inhibitors of the Aryl Hydrocarbon Receptor (AHR).[9] The AHR is a ligand-activated transcription factor implicated in tumorigenesis and immune dysregulation. Inhibition of AHR signaling represents a promising strategy for cancer therapy, particularly for tumors where AHR is aberrantly activated.[9]

Targeting Cell Cycle and Growth Factor Receptors

Pyrazolo-pyridazine derivatives have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[10] EGFR is a key driver of proliferation in many cancers, while CDK-2 is essential for cell cycle progression. Dual inhibition of these targets can lead to potent anticancer effects. To enhance their efficacy, these derivatives have been formulated into nanoparticles, which have demonstrated improved cytotoxic activity against various cancer cell lines.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental technique to assess the anticancer potential of novel compounds is the MTT assay, which measures cell viability.

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Jurkat, CCRF-CEM, HepG-2, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following workflow diagram illustrates the MTT assay protocol.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Enzyme Inhibition: Targeting Xanthine Oxidase

Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid have been designed and synthesized as novel inhibitors of xanthine oxidase (XO).[11] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Allopurinol and febuxostat are clinically used XO inhibitors. The development of new XO inhibitors with improved efficacy and safety profiles is an active area of research. Molecular docking studies have revealed that these pyridazinone derivatives bind to the active site of XO through a novel interaction mode, distinct from that of febuxostat.[11]

Cardiovascular Applications: Vasorelaxant and Cardiotonic Effects

The pyridazinone scaffold is also present in compounds with significant cardiovascular activity.

Vasorelaxant Properties

Certain 6-(4-substitutedphenyl)-3-pyridazinone derivatives have demonstrated potent vasorelaxant activity, with some compounds exhibiting EC₅₀ values superior to established vasodilators like hydralazine.[12] This suggests their potential as antihypertensive agents. Structure-activity relationship (SAR) studies have indicated that specific substitutions on the phenyl ring can significantly enhance this vasorelaxant potency.[12]

Cardiotonic Activity

Novel 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and shown to possess clear cardiotonic effects, comparable to the known cardiotonic agent levosimendan.[13] These findings highlight the potential of this scaffold in the development of new treatments for heart failure.

Antimicrobial Activity

The pyridazinone core has been incorporated into molecules designed to combat microbial infections. While the initial search results did not provide extensive details on the antimicrobial activity of this compound itself, the broader class of pyridazine derivatives has been investigated for such properties. For instance, coupling of 3(2H)-oxo-pyridazine derivatives with amino acids has yielded compounds with antibacterial activity. Additionally, other heterocyclic compounds containing the pyridazine scaffold have been explored as potent agents against bacteria like Acinetobacter baumannii.[14] This suggests that the this compound core could serve as a valuable starting point for the development of novel antimicrobial agents.

Structure-Activity Relationship (SAR) and Future Directions

A recurring theme in the research on this compound and its derivatives is the importance of SAR studies.[4][11][12] By systematically modifying the substituents at various positions of the pyridazinone ring, researchers can optimize the biological activity, selectivity, and pharmacokinetic properties of these compounds. The modular and versatile synthesis of these derivatives allows for the rapid generation of compound libraries for screening and SAR exploration.[6][7]

Future research in this area will likely focus on:

-

Improving selectivity: To minimize off-target effects and enhance the therapeutic window.

-

Optimizing ADMET properties: To ensure favorable absorption, distribution, metabolism, excretion, and toxicity profiles.

-

Exploring novel biological targets: To broaden the therapeutic applications of this privileged scaffold.

-

In vivo studies: To validate the promising in vitro results in preclinical animal models.

Conclusion

The this compound core represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, enzyme inhibitory, cardiovascular, and antimicrobial effects. The synthetic tractability of this scaffold, coupled with a growing understanding of its structure-activity relationships, positions it as a promising platform for the discovery and development of next-generation therapeutics. This technical guide has provided a comprehensive overview of the current state of research, highlighting the key mechanisms of action and experimental approaches that are driving progress in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity | MDPI [mdpi.com]

- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives and analogs

An In-Depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The this compound core represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, combined with synthetic tractability, have positioned it as a cornerstone for the development of novel therapeutics targeting a wide array of biological targets. The pyridazine ring is a key feature in several clinically approved drugs, underscoring its pharmacological relevance.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important class of compounds. We will delve into robust synthetic methodologies, explore their diverse pharmacological profiles—including roles as kinase inhibitors, enzyme inhibitors, and receptor modulators—and synthesize key SAR insights to guide future drug discovery efforts.

The this compound Scaffold: A Privileged Core

The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, dipole moment, and metabolic stability, making it an attractive component in drug design.[1][2] When functionalized into the this compound scaffold (Figure 1), it presents multiple vectors for chemical diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] This inherent flexibility has enabled the development of derivatives with a wide range of biological activities, from anti-inflammatory to anticancer and immunomodulatory effects.[1][2]

The rationale for focusing on this scaffold is twofold. First, its synthetic accessibility allows for the creation of diverse chemical libraries through modular and efficient reaction schemes.[2] Second, the scaffold's ability to interact with a variety of biological targets validates its status as a "privileged structure," capable of serving as a foundation for multiple therapeutic programs.

Caption: Figure 1. The core chemical structure of this compound.

Synthetic Strategies and Methodologies

A key advantage of the 3-oxo-2,3-dihydropyridazine scaffold is its amenability to modular synthesis, which permits systematic structural exploration to build robust structure-activity relationships.[2] A concise and versatile synthetic strategy is crucial for efficiently optimizing biological potency and physicochemical properties.[1]

Dominant Synthetic Pathway: A Modular Approach

A widely adopted and robust synthetic route involves a multi-step sequence that allows for diversification at key positions, particularly at the C-6 position of the pyridazinone core and the substituent attached to the N-2 nitrogen.[1][2] This approach typically involves an initial amide coupling, followed by a nucleophilic substitution to install the pyridazinone ring, and concludes with a Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity at the C-6 position.[1] The versatility of this final Suzuki coupling step is a significant advantage, as it tolerates a broad range of functional groups, enabling the incorporation of both electron-rich and electron-deficient substituents.[2]

Caption: Figure 2. A common modular workflow for the synthesis of 3-oxo-2,3-dihydropyridazine derivatives.

Experimental Protocol: General Synthesis of 6-Aryl-3-oxo-2,3-dihydropyridazine Derivatives

The following protocol is a representative, self-validating system adapted from established methodologies for synthesizing derivatives targeting kinases like ITK.[1][2] The causality behind each step is critical: the initial amide coupling builds the sidechain, the nucleophilic substitution strategically forms the core heterocyclic system, and the final palladium-catalyzed cross-coupling serves as the key diversification step.

Step 1: Amide Coupling and Deprotection

-

To a stirred solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv.) in DMF at 0 °C under a nitrogen atmosphere, add DIPEA (3.0 equiv.), HATU (1.3 equiv.), and the desired aniline (1.1 equiv.).

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Upon completion (monitored by TLC), perform an aqueous workup and extract the product.

-

Purify the crude amide via column chromatography.

-

Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., DCM) and add an acid (e.g., TFA) to remove the Boc protecting group, yielding the free amine.

Step 2: Nucleophilic Substitution to Form the Pyridazinone Intermediate

-

Dissolve the deprotected amine from the previous step in a suitable solvent like DMF.

-

Add 4-bromo-6-chloropyridazin-3(2H)-one (1.0 equiv.) and a base such as DIPEA.

-

Heat the reaction mixture and stir until the starting material is consumed.

-

Cool the mixture, perform an aqueous workup, and purify the resulting 6-chloro-pyridazinone intermediate by column chromatography.[1][2]

Step 3: Suzuki-Miyaura Coupling for C-6 Diversification

-

In a reaction vessel, combine the 6-chloro-pyridazinone intermediate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the mixture and heat it under a nitrogen atmosphere at 80-100 °C for several hours.

-

After cooling, filter the reaction mixture, perform an aqueous workup, and extract the product.

-

Purify the final compound by column chromatography or recrystallization to yield the desired 6-aryl-3-oxo-2,3-dihydropyridazine derivative.[1]

Diverse Biological Activities and Therapeutic Targets

The this compound scaffold has proven to be a remarkably fruitful starting point for identifying modulators of various enzymes and receptors, as summarized in Table 1.

| Target Class | Specific Target | Therapeutic Application | Key Findings | Reference |

| Enzyme | Xanthine Oxidase (XO) | Gout, Hyperuricemia | Carbohydrazide derivatives showed micromolar inhibitory potency. | [3] |

| Kinase | ITK | T-cell Leukemia, Autoimmune Diseases | Selective inhibitors were developed with on-target cellular activity. | [1][2] |

| Receptor | Cannabinoid Receptor 2 (CB2R) | Inflammation, Pain | Derivatives identified as potent and selective inverse agonists. | [4] |

| Receptor | Aryl Hydrocarbon Receptor (AHR) | Cancer | Carboxamide derivatives act as AHR inhibitors. | [5] |

| General | N/A | Inflammation | The parent acid has shown anti-inflammatory properties. | [6] |

Table 1. Summary of Biological Activities of this compound Derivatives.

Case Study: Inhibition of Interleukin-2-inducible T-cell Kinase (ITK)

ITK is a critical non-receptor tyrosine kinase in the T-cell receptor signaling pathway, making it an attractive target for T-cell-mediated diseases, including certain leukemias and autoimmune conditions.[2] Derivatives of the 3-oxo-2,3-dihydropyridazine scaffold have been successfully designed as potent and selective ITK inhibitors.[1]

Western blot analysis confirmed that lead compounds from this series effectively reduced the phosphorylation of ITK and its downstream signaling partner ERK1/2 in Jurkat cells, providing clear evidence of on-target inhibition within a cellular context.[1]

Caption: Figure 3. Simplified ITK signaling pathway and the inhibitory action of pyridazinone derivatives.

Case Study: Inhibition of Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives were designed and synthesized as novel XO inhibitors.[3] Molecular docking studies suggested that these hydrazide derivatives bind to the active site of XO in a novel mode, distinct from carboxylate-bearing inhibitors like febuxostat.[3]

Structure-Activity Relationship (SAR) Analysis

Systematic exploration of the scaffold has yielded critical insights into how substitutions at different positions influence biological activity.

-

C-6 Position: This position is typically diversified using Suzuki coupling. The introduction of various (hetero)aryl groups directly modulates potency and selectivity against different targets. For ITK inhibitors, a 3,5-difluorophenyl group was found to be beneficial for potency.[1]

-

N-2 Position: Substituents on this nitrogen often project into solvent-exposed regions or can form key interactions with the target protein. For CB2R ligands, modifying the N-2 benzyl group was a key strategy to improve solubility and affinity.[4]

-

C-4 Carboxylic Acid/Carboxamide: This functional group is a critical interaction point. Converting the carboxylic acid to a carbohydrazide was essential for potent xanthine oxidase inhibition.[3] For CB2R ligands, various amides were explored, with a cis-4-methylcyclohexyl amide proving optimal for affinity and selectivity.[4]

Caption: Figure 4. Key modification points on the scaffold for SAR exploration.

Future Directions and Conclusion

The this compound scaffold has firmly established itself as a valuable template in drug discovery. Its synthetic versatility and proven ability to yield potent and selective modulators for a range of enzymes and receptors ensure its continued relevance.

Future work will likely focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of existing lead compounds to advance them toward preclinical and clinical development. The exploration of novel substitutions and the application of this scaffold to new, emerging biological targets remain exciting avenues for research. The integrated use of computational modeling with robust synthetic chemistry will undoubtedly accelerate the discovery of next-generation therapeutics based on this exceptional core structure.

References

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 3. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.uniss.it [iris.uniss.it]

- 5. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 6. This compound | 54404-06-7 | ECA40406 [biosynth.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While publicly available experimental spectra for this specific parent compound are scarce, this document synthesizes data from closely related analogs and first-principle chemical theory to provide a robust, predictive framework for its characterization.

Compound Overview:

-

Compound Name: this compound

-

CAS Number: 54404-06-7

-

Molecular Formula: C₅H₄N₂O₃

-

Molecular Weight: 140.10 g/mol

-

Structure:

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of a synthesized compound. For this molecule, Electrospray Ionization (ESI) would be the preferred method due to the presence of acidic and amide protons.

Expected Data:

-

Molecular Ion: The exact mass is 140.0222 Da.

-

In positive-ion mode (ESI+) , the protonated molecular ion [M+H]⁺ is expected at m/z 141.0295 .

-

In negative-ion mode (ESI-) , the deprotonated molecular ion [M-H]⁻ is expected at m/z 139.0149 .

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is essential for unambiguous confirmation of the elemental formula (C₅H₄N₂O₃) by distinguishing it from other potential isobaric compounds.

Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, primarily involving the loss of small, stable molecules from the carboxylic acid and pyridazinone moieties.

Caption: Predicted ESI-MS Fragmentation Pathway.

The primary fragmentation pathway involves the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a highly characteristic fragmentation for this functional group. A secondary fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the pyridazinone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the compound's polarity and presence of exchangeable protons, DMSO-d₆ is the recommended solvent for analysis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridazine ring and the exchangeable protons of the amide and carboxylic acid.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-5 | ~7.8 - 8.2 | Doublet (d) | 1H | CH on ring | Olefinic proton deshielded by adjacent C=C and C=N bonds. |

| H-6 | ~8.4 - 8.8 | Doublet (d) | 1H | CH on ring | Olefinic proton deshielded by adjacent nitrogen and C=C bond. Data from similar structures show this proton is typically downfield. |

| NH | > 12.0 | Broad Singlet (br s) | 1H | Amide proton | Exchangeable proton, chemical shift is highly dependent on concentration and solvent. |

| COOH | > 13.0 | Broad Singlet (br s) | 1H | Carboxylic acid proton | Highly deshielded and exchangeable proton, often very broad. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will confirm the presence of the five unique carbon atoms in the molecule, including two distinct carbonyl carbons.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-5 | ~125 - 130 | Aromatic CH | Standard chemical shift for an sp² carbon in a heterocyclic ring. |

| C-6 | ~140 - 145 | Aromatic CH | Deshielded by the adjacent electronegative nitrogen atom. |

| C-4 | ~145 - 150 | Quaternary C | sp² carbon attached to the carboxylic acid and part of the C=C bond. |

| C-3 (Oxo) | ~160 - 165 | C=O (Amide) | Carbonyl carbon of the pyridazinone ring. |

| COOH | ~165 - 170 | C=O (Acid) | Carbonyl carbon of the carboxylic acid group. |

Standard Experimental Protocols

Acquiring high-quality spectroscopic data requires careful sample preparation and adherence to established instrument protocols.

General Sample Preparation

-

NMR: Accurately weigh approximately 5-10 mg of the compound. Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical to observe the exchangeable NH and OH protons. Transfer the solution to a clean, dry 5 mm NMR tube.

-

MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/

The Emergence of 3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid Derivatives as Potent and Selective ITK Inhibitors: A Technical Guide

This guide provides an in-depth technical overview of a novel class of Interleukin-2-inducible T-cell kinase (ITK) inhibitors centered around the 3-oxo-2,3-dihydropyridazine-4-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and medicinal chemistry. This document will elucidate the therapeutic rationale for ITK inhibition, detail the design and synthesis of this promising class of inhibitors, and provide comprehensive, field-proven protocols for their biological evaluation.

Section 1: The Therapeutic Rationale for ITK Inhibition

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][2] ITK is a critical component of the T-cell receptor (TCR) signaling cascade.[2] Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates phospholipase C-γ1 (PLCγ1).[3][4] This activation triggers downstream signaling pathways, including calcium mobilization and the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell proliferation, differentiation, and cytokine production.[1][4][5]

Given its central role in T-cell function, dysregulation of ITK signaling is implicated in a variety of pathologies. Elevated ITK activity is associated with T-cell-mediated autoimmune diseases, allergic inflammatory conditions like asthma, and certain T-cell malignancies.[1][2][6] Consequently, the selective inhibition of ITK presents a compelling therapeutic strategy to modulate aberrant T-cell responses in these diseases.[1][7] By targeting ITK, it is possible to dampen the overactive immune responses characteristic of autoimmune and allergic disorders, as well as to impede the proliferation of malignant T-cells.[2][8]

View the ITK Signaling Pathway Diagram

Caption: Simplified ITK signaling cascade upon T-cell receptor (TCR) activation.

Section 2: The 3-Oxo-2,3-dihydropyridazine Scaffold: Design and Synthesis

Recent research has identified the 3-oxo-2,3-dihydropyridazine scaffold as a novel and promising chemotype for the development of selective ITK inhibitors.[9] The design of these compounds often employs a structure-guided approach, utilizing molecular docking to predict favorable interactions within the ATP-binding site of the ITK kinase domain.[9] A modular synthetic strategy is typically employed to allow for systematic structural diversification at key positions of the scaffold, facilitating the exploration of structure-activity relationships (SAR).[9]

A general synthetic scheme involves the initial construction of the pyridazinone core, followed by substitutions at various positions to optimize potency, selectivity, and pharmacokinetic properties.[9] For instance, Suzuki-Miyaura coupling reactions are commonly used to introduce a variety of aryl and heteroaryl substituents at the C-6 position of the pyridazinone ring.[9] Further modifications at other positions, such as the N-2 position, can be achieved through nucleophilic substitution reactions.[9] This modular approach enables the rapid generation of a library of analogues for biological screening.[9]

View a Representative Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of 3-oxo-2,3-dihydropyridazine derivatives.

Section 3: In Vitro and Cellular Evaluation of ITK Inhibitors

A multi-tiered approach is essential for the comprehensive evaluation of novel ITK inhibitors. This typically begins with in vitro biochemical assays to determine the direct inhibitory activity against the ITK enzyme, followed by cellular assays to assess the compound's effect on ITK signaling and T-cell function in a more physiologically relevant context.

In Vitro Biochemical Kinase Inhibition Assay

The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of the test compound against ITK. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3]

Protocol: ITK TR-FRET Kinase Assay [3]

-

Reagent Preparation:

-

Prepare a serial dilution of the this compound derivative in 100% DMSO. Subsequently, dilute this series in the appropriate kinase buffer to achieve the desired final assay concentrations.

-

Prepare a solution containing the ITK enzyme in kinase buffer.

-

Prepare a solution of a fluorescein-labeled substrate and ATP in kinase buffer. The ATP concentration should be at its apparent Km for ITK.

-

Prepare a detection mix containing a europium-labeled anti-phosphotyrosine antibody.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add the ITK enzyme solution to all wells except the "no enzyme" controls.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding the detection mix.

-

Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

Cellular Assays for ITK Target Engagement and Functional Effects

Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane, engage with its target (ITK), and elicit the desired functional response (i.e., inhibition of T-cell activation). The human T-cell leukemia line, Jurkat, is a widely used model for these studies.[10]

This technique directly assesses the inhibitor's ability to block the phosphorylation of ITK and its downstream substrate, PLCγ1.[4]

Protocol: Western Blot for p-ITK and p-PLCγ1 [4]

-

Cell Culture and Treatment:

-

Culture Jurkat cells in appropriate media (e.g., RPMI-1640 with 10% FBS).[11]

-

Pre-treat the cells with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes) to activate the TCR signaling pathway.[12]

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated ITK (p-ITK Tyr511) and phosphorylated PLCγ1 (p-PLCγ1 Tyr783). Also, probe separate blots with antibodies against total ITK and total PLCγ1 as loading controls.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

It is essential to determine if the observed inhibition of T-cell function is due to specific ITK inhibition or general cytotoxicity. The MTT assay is a common colorimetric method for assessing cell viability.[13][14]

Protocol: MTT Cytotoxicity Assay [13][14]

-

Cell Seeding:

-

Seed Jurkat or other relevant cell lines (e.g., CCRF-CEM) in a 96-well plate at an optimal density.[15]

-

Incubate for 24 hours to allow the cells to acclimate.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value for cytotoxicity.

-

| Cell Line | Description |

| Jurkat | Human T-cell leukemia line, expresses ITK.[9] |